

# 4-Chloro-2-nitroanisole physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: 4-Chloro-2-nitroanisole

Cat. No.: B146433

[Get Quote](#)

## An In-depth Technical Guide to 4-Chloro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **4-Chloro-2-nitroanisole**. It is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis. This document includes tabulated data for key physical and chemical properties, a discussion of its synthesis and reactivity, and detailed spectral information. Additionally, this guide presents visualizations of a typical synthesis workflow and the chemical reactivity of the compound to facilitate a deeper understanding of its chemical behavior.

## Physical and Chemical Properties

**4-Chloro-2-nitroanisole** is a halogenated nitroaromatic compound.<sup>[1]</sup> At room temperature, it exists as a pale yellow to yellowish crystalline solid.<sup>[1]</sup> Structurally, it consists of a benzene ring substituted with a chlorine atom at the 4-position, a nitro group at the 2-position, and a methoxy group at the 1-position.<sup>[1]</sup>

## General and Physical Properties

The key physical properties of **4-Chloro-2-nitroanisole** are summarized in the table below.

Property	Value	Reference(s)
Appearance	Pale yellow to yellowish crystalline solid	<a href="#">[1]</a>
Melting Point	70-72 °C	<a href="#">[1]</a>
Boiling Point	290-292 °C	<a href="#">[1]</a>
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.	<a href="#">[1]</a>

## Chemical and Computational Properties

The chemical and computationally derived properties are detailed in the following table.

Property	Value	Reference(s)
Chemical Formula	C <sub>7</sub> H <sub>6</sub> CINO <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	187.58 g/mol	<a href="#">[2]</a>
CAS Number	89-21-4	<a href="#">[2]</a>
IUPAC Name	4-chloro-1-methoxy-2-nitrobenzene	<a href="#">[2]</a>
SMILES	COc1=C(C=C(C=C1Cl)--) INVALID-LINK--[O-]	<a href="#">[2]</a>
InChI	InChI=1S/C7H6CINO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3	<a href="#">[2]</a>
XLogP3	2.2	<a href="#">[2]</a>
Polar Surface Area	55.1 Å <sup>2</sup>	<a href="#">[2]</a>

## Spectral Data

### NMR Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum of **4-Chloro-2-nitroanisole** shows distinct signals for the aromatic protons and the methoxy group protons. The reported chemical shifts (ppm) and coupling constants (Hz) are as follows:

- $\delta$  7.821 (d,  $J=2.5$  Hz, 1H): Aromatic proton ortho to the nitro group and meta to the chlorine.
- $\delta$  7.495 (dd,  $J=9.0, 2.5$  Hz, 1H): Aromatic proton meta to both the nitro and methoxy groups.
- $\delta$  7.059 (d,  $J=9.0$  Hz, 1H): Aromatic proton ortho to the methoxy group and meta to the nitro group.
- $\delta$  3.957 (s, 3H): Methoxy group protons.[\[3\]](#)

<sup>13</sup>C NMR: Carbon-13 NMR data is also available, providing insight into the carbon framework of the molecule.[\[2\]](#)

### Infrared (IR) Spectroscopy

The IR spectrum of **4-Chloro-2-nitroanisole** displays characteristic absorption bands corresponding to its functional groups. Key peaks would be expected for the C-Cl, C-O, and NO<sub>2</sub> stretching vibrations.[\[2\]](#)[\[4\]](#)

### Mass Spectrometry

Mass spectrometry data for **4-Chloro-2-nitroanisole** is available, with the molecular ion peak and fragmentation pattern aiding in its identification.[\[2\]](#)

## Experimental Protocols

### Synthesis

A common method for the synthesis of **4-Chloro-2-nitroanisole** is the nitration of 4-chloroanisole.[\[1\]](#) This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid.[\[1\]](#)

### General Procedure:

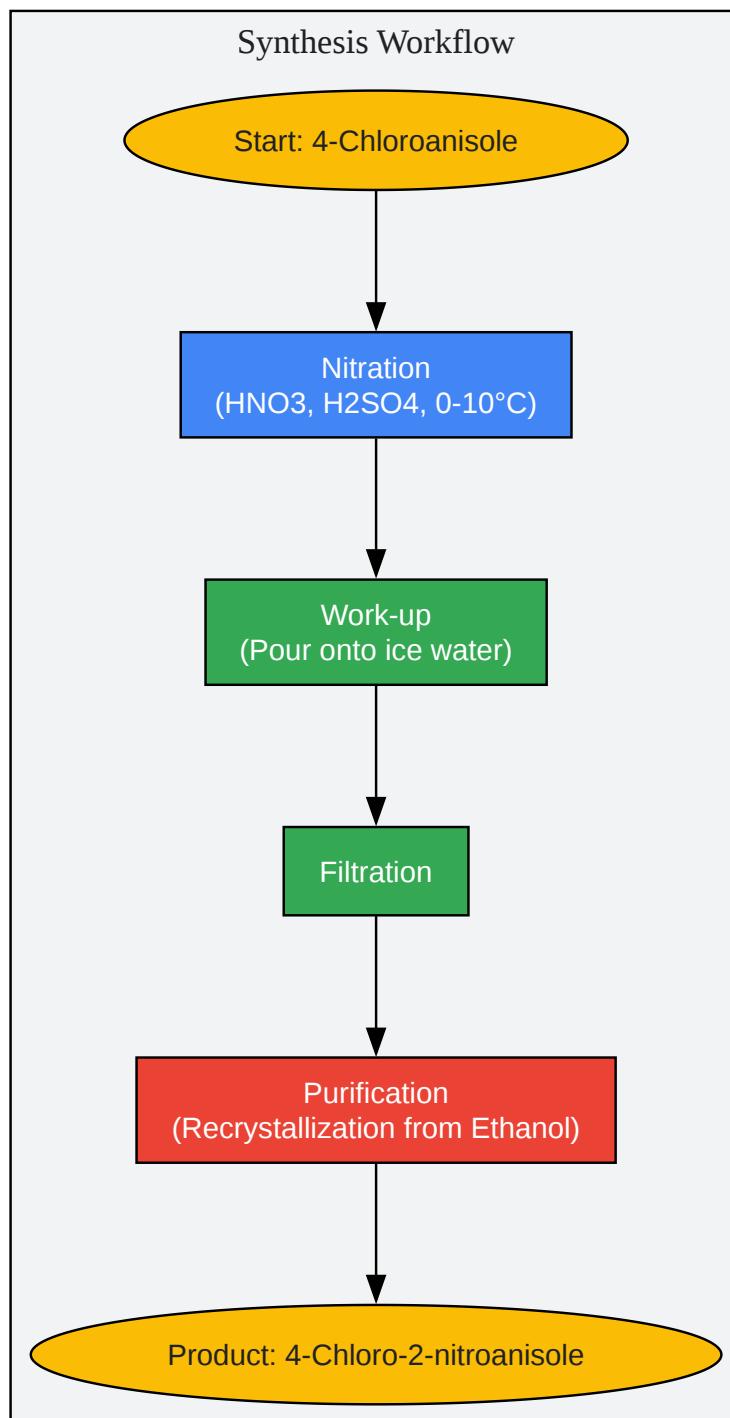
- Preparation of the Nitrating Mixture: Concentrated nitric acid is carefully added to concentrated sulfuric acid, typically in a 1:1 ratio, while cooling in an ice bath.
- Reaction: 4-chloroanisole is dissolved in a suitable solvent, and the chilled nitrating mixture is added dropwise while maintaining a low temperature (0-10 °C) to control the reaction and prevent over-nitration.
- Work-up: After the reaction is complete, the mixture is poured onto ice water, causing the product to precipitate.
- Purification: The crude product is collected by filtration, washed with water to remove residual acid, and then purified, commonly by recrystallization from a solvent such as ethanol.

## Reactivity and Chemical Behavior

**4-Chloro-2-nitroanisole** is a versatile intermediate in organic synthesis, primarily due to the reactivity of its functional groups.[\[1\]](#)

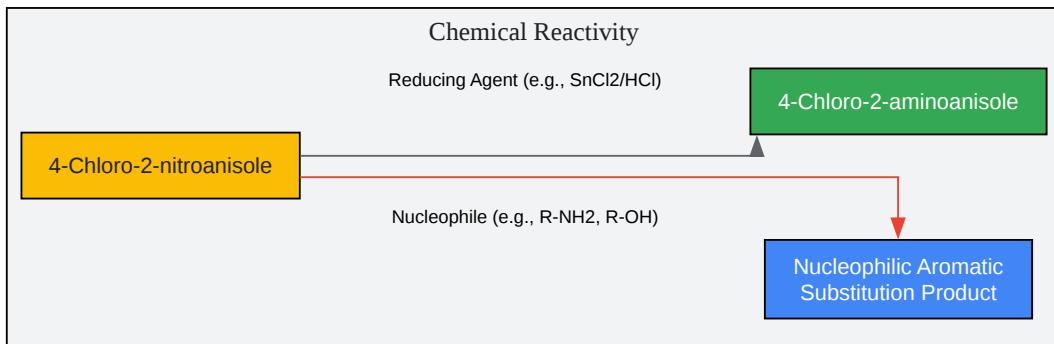
- Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the chlorine atom by various nucleophiles.
- Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.[\[5\]](#)[\[6\]](#) This transformation is crucial for the synthesis of substituted anilines, which are important precursors in the pharmaceutical and dye industries.

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **4-Chloro-2-nitroanisole**.



[Click to download full resolution via product page](#)

Caption: Key chemical transformations of **4-Chloro-2-nitroanisole**.

## Safety and Handling

**4-Chloro-2-nitroanisole** should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation.[\[2\]](#) For detailed safety information, consult the Safety Data Sheet (SDS).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- 2. 4-Chloro-2-nitroanisole | C<sub>7</sub>H<sub>6</sub>CINO<sub>3</sub> | CID 66631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-nitroanisole(89-21-4) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Chloro-2-nitroanisole(89-21-4) IR2 [m.chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- To cite this document: BenchChem. [4-Chloro-2-nitroanisole physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146433#4-chloro-2-nitroanisole-physical-and-chemical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)